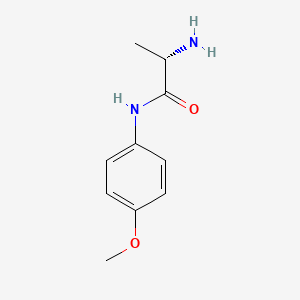

N-(4-Methoxyphenyl)-L-alaninamide

Description

Structure

3D Structure

Properties

CAS No. |

65734-58-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2S)-2-amino-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

OUXHIQKKEDMJOC-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 4 Methoxyphenyl L Alaninamide and Its Analogs

Conventional Amide Bond Formation Approaches

The cornerstone of N-(4-Methoxyphenyl)-L-alaninamide synthesis lies in the formation of the amide bond, a fundamental transformation in organic chemistry. Conventional methods remain widely practiced due to their reliability and accessibility.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently employed to facilitate the coupling of a carboxylic acid (L-alanine) with an amine (4-anisidine). These reagents activate the carboxyl group, forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To enhance reaction rates and minimize side reactions, such as racemization and the formation of N-acylurea byproducts, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often incorporated. While effective, a key challenge in these reactions is the enantioselective synthesis of chiral amides. researchgate.netnih.gov

A study on the enantioselective synthesis of chiral amides highlighted a method utilizing an achiral rhodium and chiral squaramide co-catalyzed carbene N–H insertion reaction. researchgate.netnih.gov This approach demonstrated high yields and excellent enantioselectivity under mild conditions. researchgate.netnih.gov

| Reagent/Catalyst | Condition | Yield | Enantioselectivity | Reference |

| Rhodium triphenylacetate and chiral squaramide | Mild, 1 min reaction | High | Excellent | researchgate.netnih.gov |

Acid Chloride and Amine Condensation Routes

An alternative and robust method for amide bond formation involves the condensation of an acid chloride with an amine. orgsyn.orghud.ac.uk In this two-step approach, the carboxylic acid (L-alanine) is first converted to its more reactive acid chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting L-alaninyl chloride is then reacted with 4-anisidine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org

A general procedure for this type of reaction involves adding the acid chloride dropwise to a stirred solution of the amine at a controlled temperature, often below 23°C, followed by stirring at room temperature. orgsyn.org The reaction of 4-fluorobenzoyl chloride with various amines in the presence of triethylamine (B128534) has been shown to produce the desired amides in good yields. hud.ac.uk

The synthesis of 2-chloro-N-(4-methoxyphenyl) acetamide, a related compound, was achieved by reacting 2-chloroacetyl chloride with p-anisidine (B42471) in the presence of sodium acetate (B1210297) and acetic acid. researchgate.net

Precursor Reactant Preparation and Optimization (e.g., 4-anisidine synthesis)

The availability and purity of the starting materials are paramount for the successful synthesis of the target compound. 4-Anisidine (p-anisidine), a key precursor, is commercially available but can also be synthesized through various laboratory methods. The most common route is the reduction of 4-nitroanisole. wikipedia.org This reduction can be achieved using various reducing agents, including iron powder in acidic medium or catalytic hydrogenation. wikipedia.orgchemicalbook.com

Alternative synthetic pathways to anisidine derivatives include the methylation of the corresponding aminophenol or the amination of a methoxyphenol derivative. illinois.edu For instance, m-anisidine (B1676023) can be prepared from m-hydroxybenzoic acid through a series of reactions including methylation, conversion to the acid chloride, amidation, and finally a Hofmann rearrangement. illinois.edu The synthesis of 4-methoxyphenylhydrazine hydrochloride from p-anisidine involves diazotization followed by reduction with tin(II) chloride. chemicalbook.com

| Precursor | Synthesis Method | Key Reagents | Reference |

| 4-Anisidine | Reduction of 4-nitroanisole | Fe/HCl or Catalytic Hydrogenation | wikipedia.orgchemicalbook.com |

| m-Anisidine | From m-hydroxybenzoic acid | NaOH, (CH₃)₂SO₄, SOCl₂, NH₃, Br₂/NaOH | illinois.edu |

| 4-Methoxyphenylhydrazine hydrochloride | From p-anisidine | NaNO₂, HCl, SnCl₂ | chemicalbook.com |

Advanced Catalytic Synthesis Protocols

To overcome some of the limitations of conventional methods, such as harsh reaction conditions and the use of stoichiometric activating agents, advanced catalytic protocols have been developed.

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. These methods allow for the direct coupling of an aryl halide or triflate with an amine, providing a convergent and efficient route to N-aryl amides. mit.edunih.gov In the context of this compound synthesis, this would involve the coupling of L-alaninamide with a 4-methoxyphenyl (B3050149) halide.

The development of specialized phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of substrates under mild conditions. nih.gov For instance, the use of a palladium catalyst with the KPhos ligand has been shown to be effective for the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia (B1221849) and a hydroxide (B78521) base. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of N-aryl carbamates by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduresearchgate.net

| Catalyst System | Substrates | Key Features | Reference |

| Pd(OAc)₂ / Ligand | Aryl halides/triflates and amines/amides | High efficiency, broad scope | mit.edunih.gov |

| Pd catalyst / KPhos | Aryl/heteroaryl halides and aqueous ammonia | High selectivity for primary arylamines | nih.gov |

Enantioselective Catalytic Synthesis of Chiral Alaninamide Scaffolds

Maintaining the stereochemical integrity of the L-alanine moiety is a critical aspect of the synthesis. Enantioselective catalytic methods offer a direct approach to chiral alaninamide scaffolds, avoiding the need for chiral resolution or the use of pre-resolved starting materials. rochester.edunih.gov

Biocatalytic approaches, using engineered enzymes, have shown promise in the asymmetric synthesis of chiral amines. rochester.edu For example, engineered variants of myoglobin (B1173299) have been used to catalyze the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding a range of substituted aryl amines with good enantiomeric excess. rochester.edu

In another approach, a copper-catalyzed enantioselective reductive relay hydroaminocarbonylation of allylic benzoates has been developed for the synthesis of γ-chiral amides with excellent enantioselectivity and regioselectivity. nih.gov Furthermore, palladium-catalyzed asymmetric allylic cyclization of achiral linear precursors has been utilized to synthesize planar-chiral nine-membered cyclic amides with high enantioselectivity. elsevierpure.com

| Catalytic System | Reaction Type | Products | Enantioselectivity | Reference |

| Engineered Myoglobin | Asymmetric N-H carbene insertion | Chiral aryl amines | Up to 82% ee | rochester.edu |

| Cu/(R)-DTBM-Segphos | Reductive relay hydroaminocarbonylation | γ-Chiral amides | Excellent | nih.gov |

| Pd-catalyst / Chiral ligand | Asymmetric allylic cyclization | Planar-chiral cyclic amides | High | elsevierpure.com |

Transition Metal-Mediated Transformations for Functionalization

The construction of the N-aryl amide bond in this compound and its analogs is frequently accomplished through transition metal catalysis. These methods offer high efficiency and broad substrate scope. Copper- and palladium-catalyzed reactions are particularly prominent in this area.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a powerful tool for forming the crucial C-N bond. Modern iterations of this reaction utilize various copper sources (salts or oxides) in combination with chelating ligands to achieve high yields under milder conditions than traditional methods. nih.gov For instance, the arylation of amides with aryl iodides can be effectively catalyzed by copper complexes, even at moderate temperatures ranging from 50-82°C. nih.gov These systems are compatible with a wide array of functional groups on both the aryl halide and the amide, allowing for the synthesis of a diverse library of N-aryl amides. nih.gov Recent advancements have demonstrated that copper(I) iodide can catalyze the N-arylation of heterocyclic compounds using diaryliodonium salts, expanding the toolkit for creating these linkages under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another cornerstone in the synthesis of N-aryl amides. These methodologies are known for their exceptional functional group tolerance and catalytic efficiency. Recent research has highlighted the use of palladium acetate with specialized phosphine ligands, like t-BuXPhos, for mediating challenging transformations. researchgate.net Such catalytic systems can be employed for the synthesis of complex N-substituted compounds that may not be accessible through other means. researchgate.net

Table 1: Examples of Transition Metal-Mediated N-Arylation Reactions

| Catalyst/Ligand System | Arylating Agent | Nucleophile | Conditions | Application |

| Copper Salts/Oxides with Chelating Ligands | Aryl Bromides/Iodides | Amides, Carbamates, Heterocycles | 50-82°C | General N-arylation nih.gov |

| CuI / DIPEA | Diaryliodonium Salts | 1,2,4-oxadiazin-5(6H)-ones | 60-100°C, Toluene | N-arylation of heterocycles nih.gov |

| Pd(OAc)₂ / t-BuXPhos | 4-chloro-1,8-naphthalic anhydride | Amines | Not specified | Synthesis of N-substituted naphthalimides researchgate.net |

Chemo- and Regioselective Synthesis Strategies

The synthesis of complex derivatives of this compound often involves precursors with multiple reactive sites. Therefore, controlling the chemo- and regioselectivity of reactions is paramount to achieving the desired molecular architecture.

Control of Reaction Selectivity in Multi-Functionalized Precursors

In a molecule containing multiple nucleophilic or electrophilic centers, selective reaction at one site over others is a significant synthetic challenge. For precursors to this compound, such as p-anisidine and L-alanine derivatives, this is particularly relevant. The L-alanine moiety contains both a primary amine and a carboxylic acid (or its amide derivative), while the p-anisidine ring has a nucleophilic amine and is susceptible to electrophilic aromatic substitution.

Chemoselectivity is often achieved by using protecting groups or by carefully tuning reaction conditions. For example, in the coupling of an N-protected L-alanine with p-anisidine, the reaction is directed to form an amide bond specifically at the amine of p-anisidine. Subsequent deprotection would then free the amine of the alanine (B10760859) residue for further functionalization. The choice of coupling agents and reaction conditions plays a critical role in preventing side reactions, such as acylation at the methoxy-oxygen or reactions on the aromatic ring.

Regioselectivity comes into play when functionalizing the aromatic ring of the N-(4-methoxyphenyl) group. The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic substitution. Since the para position is occupied by the alaninamide substituent, electrophilic attack will be directed to the ortho positions (C3 and C5). Achieving selective substitution at only one of these positions requires steric control or the use of directing groups.

Sequential Functionalization Approaches for Complex Derivatization

Building complex molecules often relies on a stepwise, or sequential, functionalization strategy. This approach allows for the controlled introduction of different functional groups, leading to highly complex and precisely substituted derivatives.

A typical sequence might begin with the core synthesis of this compound. Following this, the molecule can be elaborated upon in a controlled manner:

N-terminal Functionalization: The free amine of the L-alanine moiety (if deprotected) can be acylated, alkylated, or used in other coupling reactions to introduce new substituents.

Aromatic Ring Functionalization: The electron-rich methoxyphenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the positions ortho to the methoxy group.

Amide Modification: The amide N-H bond itself can, under certain conditions, be deprotonated and alkylated or arylated, although this is generally more challenging.

This stepwise approach provides a high degree of control and allows for the synthesis of a vast array of derivatives from a common intermediate, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science.

Derivatization Strategies for Specific Research Applications

The core structure of this compound can be strategically modified or derivatized to suit specific research purposes, ranging from enhancing biological activity to improving analytical detection.

For biological applications, derivatization is a key strategy in medicinal chemistry. For example, a study on N-(4-methoxyphenyl) caffeamide, a structurally related compound, showed that this molecule could inhibit melanogenesis, suggesting its potential as a skin-whitening agent. nih.gov The activity was linked to the N-(4-methoxyphenyl) moiety's influence on cellular signaling pathways, demonstrating how this chemical group can impart specific biological functions. nih.gov

In the field of analytical chemistry, derivatization is frequently employed to enhance the detection of amino acids and related compounds in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com The polar nature of amino acids and their amides often results in poor chromatographic performance and low ionization efficiency. sigmaaldrich.com

Derivatization addresses these issues by:

Increasing Volatility: For GC analysis, polar functional groups (-NH₂, -COOH) are converted to less polar, more volatile derivatives, such as tert-butyldimethylsilyl (TBDMS) ethers/esters. sigmaaldrich.com

Improving Ionization: For LC-MS, derivatizing agents can introduce easily ionizable groups or a permanent charge, significantly boosting signal intensity. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) react with primary and secondary amines to form derivatives with excellent chromatographic and mass spectrometric properties. acs.org

Enabling Multiplexed Analysis: The use of stable isotope-coded derivatization agents allows for the relative quantification of analytes in different samples within a single MS run. rsc.org

These strategies underscore the versatility of chemical derivatization, transforming a core molecular scaffold into a tool tailored for specific and advanced research applications.

Stereochemical Investigations and Chiral Analysis of N 4 Methoxyphenyl L Alaninamide

Fundamental Principles of Stereochemistry in L-Alaninamide Structures

L-alaninamide, a derivative of the amino acid L-alanine, possesses a chiral center at the alpha-carbon (Cα), the carbon atom adjacent to the amide group. nih.govyoutube.com This chirality gives rise to two non-superimposable mirror images, known as enantiomers: L-alaninamide and D-alaninamide. youtube.comgcms.cz The "L" and "D" notation refers to the configuration of the molecule, which is determined by the spatial arrangement of the groups attached to the chiral center. youtube.comyoutube.com In the case of L-alaninamide, the amino group is on the left when the carboxyl group is at the top in a Fischer projection. youtube.comyoutube.com The Cahn-Ingold-Prelog (CIP) priority rules are also used to assign the absolute configuration as either (R) or (S). youtube.com

The introduction of a substituent on the amino group, such as the 4-methoxyphenyl (B3050149) group in N-(4-Methoxyphenyl)-L-alaninamide, does not change the fundamental principles of stereochemistry at the Cα of the original L-alanine core. The molecule remains chiral, and its stereochemical integrity is crucial for its intended biological or chemical function. The presence of stereoisomers can lead to significant differences in pharmacological and toxicological profiles. csfarmacie.cznih.gov Therefore, the analysis and control of the stereochemistry of L-alaninamide derivatives are of paramount importance. americanpharmaceuticalreview.comnih.gov

Methodologies for Absolute and Relative Configuration Determination

Several analytical techniques are employed to determine the absolute and relative stereochemical configuration of chiral molecules like this compound.

Marfey's Method (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and its Advanced Applications

Marfey's method is a widely used technique for determining the absolute configuration of amino acids and their derivatives. acs.orgresearchgate.net The method involves the derivatization of the chiral amine with Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). springernature.comresearchgate.net This reaction creates diastereomers with distinct chromatographic properties. researchgate.netglobalresearchonline.net

The fundamental steps of Marfey's method include:

Derivatization: The amino group of the analyte, in this case, the alaninamide derivative, reacts with FDAA under mild alkaline conditions. acs.orgnih.gov This reaction is typically stoichiometric and proceeds without racemization. researchgate.net

HPLC Separation: The resulting diastereomeric derivatives are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC). springernature.comspringernature.com

Detection and Analysis: The separated diastereomers are detected, often by UV-Vis spectrophotometry at 340 nm, and their retention times are compared to those of standards prepared from pure L- and D-amino acids. acs.org

Advanced applications of Marfey's method include its use with mass spectrometric detection (LC-MS), which enhances sensitivity and selectivity. researchgate.net This is particularly useful for analyzing complex samples and for determining the enantiomeric purity of peptides and proteins after hydrolysis. researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a direct method for separating enantiomers and is a cornerstone of chiral analysis in the pharmaceutical industry. csfarmacie.czamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.czchiralpedia.com

Common types of CSPs used for the separation of chiral amines and amides include:

Pirkle-type phases: These are based on small chiral molecules, often derivatives of amino acids, that are covalently bonded to a silica (B1680970) support. csfarmacie.cz

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and are effective for a broad range of chiral compounds. csfarmacie.cz

Protein-based phases: Immobilized proteins, such as bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP), can serve as CSPs, mimicking biological recognition processes. csfarmacie.czglobalresearchonline.net

Cyclodextrin-based phases: These are cyclic oligosaccharides that can include enantiomers within their chiral cavities. springernature.com

The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. nih.gov Method development often involves screening different columns and mobile phase compositions to optimize resolution. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Stereochemical Assignment

Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. researchgate.netmdpi.com

The analysis of this pattern allows for the precise determination of:

Atomic coordinates in the crystal lattice. mdpi.com

Bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

The absolute configuration of chiral centers.

For this compound, obtaining a suitable single crystal would provide definitive proof of its solid-state conformation and the absolute configuration at the chiral center. nih.gov The crystallographic data also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. researchgate.netmdpi.com

Stereoselective Synthesis and Reaction Control

The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry and pharmaceutical development. researchgate.netresearchgate.net

Diastereoselective Approaches in Synthesis

The synthesis of this compound, a chiral molecule, can be approached through various stereoselective methods to control the formation of specific stereoisomers. Diastereoselective synthesis is particularly important when introducing a second chiral center to the L-alanine backbone, aiming to produce a specific diastereomer with desired properties. While specific literature on the diastereoselective synthesis of this compound is not extensively detailed, general principles of diastereoselective synthesis can be applied.

One common strategy involves the use of a chiral auxiliary. This approach would entail attaching a chiral auxiliary to a precursor of this compound that lacks a second stereocenter. The steric and electronic properties of the chiral auxiliary would then direct the incoming reagents to a specific face of the molecule during the reaction to create the new stereocenter, leading to a predominance of one diastereomer. After the desired stereochemistry is established, the chiral auxiliary is cleaved to yield the final product.

Another approach is substrate-controlled diastereoselection, where the existing stereocenter of the L-alanine moiety itself influences the stereochemical outcome of a reaction at a different position in the molecule. The inherent chirality of the L-alanine can direct the formation of a new stereocenter, although the level of selectivity can vary depending on the reaction conditions and the proximity of the reacting center to the existing chiral center.

Furthermore, reagent-controlled diastereoselection can be employed, where a chiral reagent is used to differentiate between the diastereotopic faces of a prochiral substrate. For instance, a chiral reducing agent could be used to reduce a ketone precursor, leading to the preferential formation of one diastereomeric alcohol.

A representative example of a diastereoselective reaction that could be adapted for the synthesis of a derivative of this compound is the Sharpless asymmetric dihydroxylation. nih.gov This powerful method allows for the enantioselective and diastereoselective synthesis of diols from alkenes. nih.gov

Table 1: Representative Diastereoselective Reaction

| Reaction | Reactant | Chiral Catalyst/Reagent | Major Diastereomer Product | Key Principle |

|---|

Conformational Preferences and Chiral Recognition Mechanisms

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with other chiral molecules, a process known as chiral recognition. The molecule's conformation is determined by the rotation around its single bonds, leading to various spatial arrangements of its atoms.

The conformational preferences are governed by a delicate balance of intramolecular interactions, including hydrogen bonds, steric hindrance, and electronic effects. For instance, an intramolecular hydrogen bond could form between the amide N-H and the carbonyl oxygen, leading to a more compact conformation. The bulky methoxyphenyl group will likely prefer a spatial orientation that minimizes steric clashes with the rest of the molecule.

Chiral recognition is fundamentally based on the "three-point interaction model," which posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and the analyte, with at least one of these interactions being stereochemically dependent. In the context of this compound acting as a chiral selector or being recognized by one, these interactions could include:

Hydrogen bonding: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively.

π-π stacking: The aromatic methoxyphenyl ring can engage in π-π stacking interactions with other aromatic systems.

Steric repulsion: The spatial arrangement of the substituents creates a unique three-dimensional shape that can lead to steric fit or clash with another chiral molecule.

The specific conformation adopted by this compound upon interacting with another chiral molecule will be the one that maximizes the favorable interactions and minimizes the unfavorable ones. This differential interaction with the two enantiomers of a chiral partner is the basis of chiral recognition. Studies on similar systems have highlighted the importance of these non-covalent interactions in achieving enantioselective recognition. researchgate.netnih.govresearchgate.net

Table 2: Key Intermolecular Interactions in Chiral Recognition

| Interaction Type | Potential Site on this compound | Role in Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Amide C=O, Methoxy (B1213986) oxygen | Directional interaction that contributes to the stability and stereospecificity of the complex. |

| π-π Stacking | 4-Methoxyphenyl ring | Interaction with other aromatic rings, contributing to the binding affinity and orientation. |

| Steric Hindrance | Isopropyl group of alanine (B10760859), Methoxyphenyl group | Determines the steric complementarity between the selector and the analyte. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-formyl-L-alanine amide |

Mechanistic Elucidation of Reactions Involving N 4 Methoxyphenyl L Alaninamide

Reaction Mechanism Studies in Organic Amidation

The formation of the amide bond in N-(4-Methoxyphenyl)-L-alaninamide from L-alanine and p-anisidine (B42471) is a cornerstone reaction. Understanding its mechanism is crucial for optimizing reaction conditions and achieving high yields and purity.

Detailed Pathways of Amide Bond Formation

The direct thermal dehydration of a carboxylic acid and an amine to form an amide is a well-established process. The reaction typically proceeds through a second-order kinetic model. For instance, the reaction between 4-phenylbutyric acid and aniline (B41778) has an activation energy of 66 kJ mol⁻¹. researchgate.net The initial step involves an equilibrium between the free carboxylic acid and amine and their corresponding ammonium (B1175870) carboxylate salt. researchgate.net For the amidation to proceed efficiently, this equilibrium should favor the free forms. researchgate.net

A proposed neutral pathway involves the dimerization of the carboxylic acid via hydrogen bonding. This dimer then reacts with the amine. Computational studies using Density Functional Theory (DFT) support a mechanism that proceeds through a neutral intermediate, dismissing a zwitterionic pathway based on calculated energies in non-polar solvents like toluene. researchgate.net

In a laboratory setting, the synthesis can be achieved through mechanochemical activation. For example, grinding a carboxylic acid and an amine, such as benzoic acid and p-anisidine, with a coupling agent like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of a solvent like nitromethane (B149229) can lead to high yields of the corresponding amide. acs.org This method avoids the need for high temperatures and can be compatible with a variety of functional groups. acs.org

Nucleophilic and Electrophilic Activation Mechanisms

To facilitate amide bond formation under milder conditions, activation of either the carboxylic acid or the amine is often necessary.

Nucleophilic Activation: While less common for amide bond formation, the amine's nucleophilicity is a key factor. The electron-donating methoxy (B1213986) group on the p-anisidine ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline.

Electrophilic Activation: This is the more prevalent strategy. The carboxylic acid (L-alanine) is typically converted into a more reactive electrophile. This can be achieved using various activating agents. A common laboratory method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or EDC. The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (p-anisidine) to form the amide and a urea (B33335) byproduct.

Enzymatic systems also employ electrophilic activation. ATP-grasp enzymes, for instance, activate the carboxylate group of an amino acid by forming an acylphosphate intermediate at the expense of ATP. This activated species is then readily attacked by an amine nucleophile to form the amide bond. nih.gov

Catalytic Reaction Mechanisms and Role of Ligands

Catalysis offers a more efficient and sustainable route to amide bond formation, often proceeding under milder conditions with lower waste production.

Examination of Catalyst-Substrate Interactions

While specific studies on catalyst-substrate interactions for this compound are not abundant, general principles can be inferred from related systems. In transition metal-catalyzed amidation reactions, the catalyst, often a palladium or nickel complex, coordinates to one or both reactants. For example, in the nickel-catalyzed amidation of esters, computational studies have shown that the catalyst interacts with both the ester and the amine, facilitating the cleavage of the C-O bond of the ester and the formation of the new C-N bond. nih.gov The electronic properties of both the substrate and the catalyst are critical. In the case of this compound synthesis, the electron-rich nature of the p-methoxyphenyl group can influence its interaction with the metal center.

Influence of Ligand Design on Reaction Pathways and Selectivity

Ligands play a pivotal role in tuning the reactivity and selectivity of metal catalysts. The steric and electronic properties of the ligand can dictate the coordination geometry around the metal center, which in turn influences the reaction pathway. For instance, in the synthesis of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, the structure of the ligand was shown to be crucial for the antagonistic activity of the final compound, highlighting the importance of ligand design in achieving a desired biological function, a principle that extends to catalytic synthesis. nih.gov

In the context of amide bond formation, bulky ligands can create a specific pocket around the metal center that favors the approach of certain substrates over others, leading to enhanced selectivity. The electronic nature of the ligand can also modulate the electron density at the metal center, making it more or less reactive towards the substrates.

Intramolecular Rearrangements and Cyclization Pathways

N-aryl amides, such as this compound, can potentially undergo intramolecular cyclization reactions to form heterocyclic structures. While no specific studies on the intramolecular cyclization of this compound were found, analogous reactions of related N-aryl amides provide insight into possible pathways.

For example, N-aryl amides can be cyclized to form 3-amino oxindoles in a mild and efficient manner. This transformation is proposed to proceed through the formation of a 2-azaallyl anion, which then undergoes intramolecular cyclization. rsc.org Another example is the intramolecular cyclization of β-aryl-β-amino acids, which can lead to a variety of heterocyclic systems with potential therapeutic applications. nih.gov

Investigation of Ring-Walking Mechanisms in Related Systems

There are no available studies investigating ring-walking mechanisms specifically for this compound. This type of reaction, involving the migration of a metal catalyst or a functional group around an aromatic ring, is of significant interest in synthetic chemistry for the functionalization of complex molecules. However, without experimental or computational studies on this substrate, any discussion would be purely speculative.

Formation of Cycloadducts and Rearrangement Products

The potential for this compound to participate in cycloaddition reactions or undergo molecular rearrangements has not been documented. Such investigations would be crucial for understanding its stability and the potential for generating novel chemical structures. The electronic nature of the methoxyphenyl group and the stereochemistry of the L-alanine moiety would undoubtedly play a critical role in the feasibility and outcome of these transformations.

Kinetic and Thermodynamic Aspects of Reactions

Effects of Solvent Media and Temperature on Reaction Rates and Outcomes

A quantitative analysis of how different solvents and temperature regimes affect the reactions of this compound is not present in the current body of scientific literature. Such studies are fundamental to optimizing reaction conditions and understanding the underlying principles governing reactivity. For instance, the polarity of the solvent would be expected to influence the rates of reactions involving polar or ionic intermediates. Similarly, temperature variations can alter reaction kinetics and thermodynamic equilibria.

Transition State Analysis and Energy Barriers

Detailed computational or experimental transition state analysis for reactions involving this compound is currently unavailable. Determining the structure and energy of transition states is paramount for a deep understanding of reaction mechanisms and for predicting reaction rates. Without these data, the energy barriers for potential reaction pathways of this compound cannot be described.

Computational Approaches in the Analysis and Design of N 4 Methoxyphenyl L Alaninamide

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein.

Prediction of Binding Modes and Molecular Recognition

Molecular docking studies are pivotal in predicting the preferred orientation and interaction of N-(4-Methoxyphenyl)-L-alaninamide within a protein's binding site. Although specific target proteins for this exact compound are not extensively documented in public literature, the methodology allows for hypothetical or exploratory docking against various receptors. For instance, in studies of similar methoxyphenyl derivatives, docking simulations have been used to identify key interactions. nih.gov These simulations calculate the binding affinity, often expressed as a docking score or binding free energy, which helps in ranking potential ligand poses.

The molecular recognition of this compound by a receptor is governed by a variety of non-covalent interactions. These include:

Hydrogen Bonds: The amide group (-CONH-) and the methoxy (B1213986) group (-OCH₃) are potential hydrogen bond donors and acceptors, respectively, which can form crucial interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl and methoxyphenyl rings contribute to the molecule's hydrophobicity, allowing it to favorably interact with nonpolar pockets within a protein.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking of this compound into a kinase binding site, for example, might reveal the interactions detailed in the table below.

| Interaction Type | Ligand Group Involved | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Amide N-H | Glutamic Acid, Aspartic Acid |

| Hydrogen Bond | Amide C=O | Lysine, Arginine |

| Hydrophobic | Phenyl Ring | Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | Methoxyphenyl Ring | Phenylalanine, Tyrosine |

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would typically consist of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns. nih.govnih.gov This process involves searching large databases of chemical compounds to identify other molecules that match the defined pharmacophoric features. nih.gov This methodology is highly efficient for discovering new chemical entities with potentially similar or improved activity, streamlining the initial phases of drug discovery. nih.govchemrxiv.org For example, a virtual screen based on this compound could identify other alaninamide derivatives or completely novel scaffolds that fit the pharmacophore model and are predicted to bind to the same biological target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties based on its electronic structure. mdpi.com

Electronic Structure and Reactivity Predictions

DFT is widely used to optimize the molecular geometry of compounds like this compound and to calculate their electronic properties. nih.govdntb.gov.ua Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output, illustrating the charge distribution across the molecule. mdpi.com These maps reveal electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and methoxy groups would be expected to be electron-rich, while the amide proton would be electron-poor.

Table of Calculated Electronic Properties (Hypothetical DFT Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

Reaction Pathway Simulations and Transition State Analysis

Quantum chemical calculations can simulate potential chemical reactions involving this compound, such as its synthesis or metabolic degradation. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy intermediates that connect reactants and products.

The calculation of the activation energy (the energy barrier that must be overcome for the reaction to occur) for each step in a proposed reaction pathway provides crucial insights into the reaction's feasibility and kinetics. For example, simulating the amide bond formation step in the synthesis of this compound would allow for the analysis of the transition state and the optimization of reaction conditions to improve yield and efficiency.

Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govrsc.org

By simulating the movements of atoms and molecules over a specific period, MD can reveal:

Conformational Changes: How the structure of this compound and its target protein change upon binding.

Binding Stability: The stability of the ligand-protein complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over the course of the simulation suggests a stable binding mode.

Interaction Dynamics: The persistence of key interactions, such as hydrogen bonds, identified in docking studies can be evaluated throughout the simulation.

MD simulations provide a more realistic representation of the physiological environment, accounting for the presence of solvent molecules and the inherent flexibility of both the ligand and the protein. nih.gov This detailed understanding of the dynamic behavior of the this compound-protein complex is invaluable for validating docking results and guiding lead optimization efforts. nih.gov

Conformational Dynamics and Flexibility Analysis

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds. Of particular interest is the torsion angle of the methoxy group relative to the phenyl ring and the orientation of the alaninamide side chain.

Statistical analysis of crystal structure data for methoxyphenyl groups reveals that the twist angle (τ) about the MeO-C(phenyl) bond typically shows a distribution with maxima around 0° (coplanar) and 90° (perpendicular). bohrium.com For methoxyphenyl groups with ortho-hydrogen atoms, as is the case in this compound, a coplanar or near-coplanar conformation is generally preferred. bohrium.com However, steric interactions with the rest of the molecule can influence this preference.

In related p-methoxybenzoyl derivatives, the p-methoxyphenyl ring has been observed to be twisted approximately 30° from the plane of the adjacent carbonyl group. rsc.org This indicates a balance between the electronic stabilization of a planar conformation and the steric hindrance from neighboring groups. The rotation of the aryl rings in relation to each other can lead to different crystalline structures, which in turn can affect the molecule's properties. mdpi.com

A comprehensive conformational analysis of this compound would involve systematic rotations around key dihedral angles, followed by energy minimization to identify low-energy conformers. The results of such an analysis can be summarized in a Ramachandran-like plot, mapping the conformational energy as a function of the key dihedral angles.

| Dihedral Angle | Description | Typical Observed/Calculated Values in Related Structures |

|---|---|---|

| C(phenyl)-O-C(methyl)-H | Rotation of the methoxy group | ~0° (coplanar) or ~90° (perpendicular) bohrium.com |

| C(phenyl)-N-C(alpha)-C(carbonyl) | Orientation of the alaninamide backbone | Variable, influences peptide conformation |

| O(carbonyl)-C(carbonyl)-N-H | Amide bond planarity | ~180° (trans) nih.gov |

| C(aryl)-C(aryl)-N-C(amide) | Twist of the methoxyphenyl ring relative to the amide linker | Can be around 30-60° rsc.orgacs.org |

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

For amides, polar solvents can have a pronounced effect on the rotational barrier of the amide bond. acs.orgnih.gov Polar protic solvents, in particular, can form hydrogen bonds with the carbonyl oxygen, which can increase the double-bond character of the C-N bond and thus raise the barrier to rotation. nih.gov In the case of this compound, the presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl and methoxy oxygens) suggests that its conformation will be sensitive to the solvent environment.

Computational studies on related N-aryl amides have shown that the preferred conformation can switch depending on the acceptor properties of the solvent. researchgate.net For this compound, simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) could reveal shifts in the populations of different conformers, which could have implications for its biological activity and solubility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. plos.orgnih.govresearchgate.net These models are valuable tools in drug discovery and materials science for predicting the activity or properties of new, unsynthesized molecules. plos.orgnih.gov

For this compound, a QSAR study could be undertaken to explore how modifications to its structure affect a particular biological activity, such as its potential anthelmintic effects, as has been seen in a simplified derivative, N-(4-methoxyphenyl)pentanamide. frontiersin.org A QSPR study could be used to predict physicochemical properties like solubility, lipophilicity (logP), or melting point. conicet.gov.ar

A typical QSAR/QSPR study involves several key steps:

Data Set Preparation: A series of structurally related compounds with measured biological activities or properties is compiled. For this compound, this would involve synthesizing and testing a library of derivatives with variations in the substituents on the phenyl ring or modifications to the alaninamide moiety.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to build a mathematical model that correlates the descriptors with the observed activity or property. frontiersin.orgnih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. conicet.gov.ar

For a QSAR/QSPR study of this compound and its derivatives, a variety of descriptors would be relevant.

| Descriptor Class | Specific Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Steric | Molecular volume, surface area, ovality | Relates to the size and shape of the molecule, which is crucial for binding to a biological target. |

| Hydrophobic | LogP, molar refractivity (MR) | Quantifies the molecule's lipophilicity, which affects its membrane permeability and distribution. |

| Topological | Connectivity indices (e.g., Randić index), Wiener index | Encodes information about the branching and connectivity of the molecular structure. plos.org |

| Quantum Chemical | Electron density, electrostatic potential | Provides a detailed picture of the electron distribution and reactivity. |

The insights gained from such QSAR/QSPR models can guide the rational design of new this compound derivatives with improved activity or desired properties, thereby accelerating the discovery process. For instance, if a QSAR model indicates that electron-withdrawing substituents on the phenyl ring enhance biological activity, medicinal chemists can focus on synthesizing compounds with such features.

Applications of N 4 Methoxyphenyl L Alaninamide As Chiral Building Blocks and Ligands

Utilization in the Construction of Complex Organic Architectures

Chiral building blocks are fundamental to the total synthesis of complex natural products and pharmaceuticals, where precise control of stereochemistry is paramount. enamine.net Molecules like N-(4-Methoxyphenyl)-L-alaninamide serve as valuable chiral auxiliaries. A chiral auxiliary is a temporarily incorporated chemical compound that directs the stereoselective formation of a new stereocenter in a substrate. mdpi.comnih.gov The inherent chirality of the L-alanine core in this compound can be exploited to guide reactions, after which the auxiliary can be cleaved, having fulfilled its role.

While direct examples of this compound in the total synthesis of complex molecules are not extensively documented, the principles are well-established with similar structures like pseudoephedrine amides and oxazolidinones. nih.govorganic-chemistry.org The general strategy involves attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary, in this case, the N-(4-methoxyphenyl)alaninamide moiety, then shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus creating a new chiral center with high diastereoselectivity. organic-chemistry.org For instance, in alkylation reactions, the enolate of an amide derived from a chiral auxiliary can be selectively alkylated. nih.gov

The N-aryl group, specifically the 4-methoxyphenyl (B3050149) substituent, can influence the conformation of the auxiliary-substrate conjugate through steric and electronic effects, potentially enhancing stereochemical control. Copper-catalyzed aryl amidation is a key reaction for creating such N-arylated amides, which are important precursors in the synthesis of complex natural products. researchgate.net The development of synthetic routes to complex molecules often relies on such reliable, stereodirecting transformations. organic-chemistry.orgchemrxiv.org

Development of Chiral Ligands for Asymmetric Catalysis

The creation of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov this compound provides a straightforward and modifiable scaffold for new ligand development.

Design Principles for Alaninamide-Based Chiral Ligands

The design of effective chiral ligands often relies on several key principles, many of which are embodied by the this compound structure:

Chiral Backbone: The L-alanine core provides a rigid and well-defined stereogenic center close to the coordinating atoms.

Coordination Sites: The amide nitrogen and carbonyl oxygen can act as coordination sites for a metal center. Further modification of the terminal amide or the N-aryl group can introduce additional donor atoms (e.g., phosphorus, sulfur), creating bidentate or tridentate ligands. chemrxiv.org

Tunability: The N-aryl ring (4-methoxyphenyl) and the terminal amide provide sites for synthetic modification. Altering the electronic properties (e.g., substituting the methoxy (B1213986) group) or the steric bulk of these groups allows for the fine-tuning of the ligand's properties to optimize reactivity and enantioselectivity for a specific catalytic transformation. nih.gov

Structural Rigidity and Flexibility: Effective ligands often balance a rigid chiral backbone to enforce a specific geometry on the metal complex with some conformational flexibility to accommodate the transition states of the catalytic cycle. The peptide-like structure of alaninamides can offer this balance. chemrxiv.org

Performance Evaluation in Enantioselective Transformations

While specific performance data for ligands derived directly from this compound is limited in readily available literature, the performance of analogous chiral ligands provides a strong indication of their potential. Chiral ligands based on amino acid amides have been successfully employed in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and N-H insertion reactions. chemrxiv.orgnih.gov

For example, novel chiral silanol (B1196071) ligands built on a peptide-like aminoamide scaffold have been used in copper-catalyzed N-H insertion reactions to produce unnatural amino acid derivatives with high selectivity. chemrxiv.org Similarly, biocatalytic systems using engineered proteins have achieved asymmetric N-H insertion of aromatic amines with diazo esters, highlighting the value of chiral environments derived from amino acid-like structures. rochester.edu The success of these related systems suggests that ligands derived from this compound would be promising candidates for achieving high enantioselectivity in similar transformations. The development of such ligands could lead to efficient catalysts for producing valuable chiral amines and other fine chemicals. nih.govrochester.edu

Precursors for Bioactive Peptidomimetics and Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability, bioavailability, and receptor selectivity. nih.govnih.gov The this compound scaffold is an excellent starting point for the synthesis of such molecules due to its inherent peptide-like character.

The L-alanine unit is a common component of natural peptides, and the N-aryl group can serve as a mimic for the side chain of aromatic amino acids like phenylalanine or tyrosine, or it can be a core component of a novel pharmacophore. Recent research has focused on developing novel alaninamide derivatives for various therapeutic applications. For instance, different series of alaninamide derivatives have been synthesized and evaluated for anticonvulsant and antinociceptive activities, showing promising drug-like potential. mdpi.comacs.orgnih.govresearchgate.net Other studies have explored N-aryl amide derivatives as potential tubulin polymerization inhibitors for cancer therapy or as immunosuppressive agents. nih.govmdpi.com

The synthesis of these bioactive analogues often involves coupling the this compound core with other functional groups or building blocks using standard peptide coupling techniques or other organic reactions. nih.govunimi.it The ability to modify both the C-terminus and the N-aryl ring allows for the creation of diverse chemical libraries to screen for biological activity against various targets. mdpi.comnih.gov The ultimate goal is to develop novel therapeutic agents based on these modified amino acid amide scaffolds. nih.gov

Role in Analytical Derivatization for Chiral Analysis (e.g., Marfey's Reagent)

One of the most well-established applications for structures related to this compound is in chiral analysis. The determination of the enantiomeric purity of amino acids and other chiral amines is crucial in biochemistry, pharmacology, and natural product chemistry. This is often achieved by derivatizing the analyte with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated using standard achiral chromatography (e.g., HPLC).

A preeminent example of such a reagent is Marfey's reagent, which is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA). This reagent reacts with the primary or secondary amine of a chiral analyte. The resulting diastereomers have different physical properties and, therefore, different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.

The core principle of Marfey's reagent relies on the L-alaninamide moiety, which provides the chiral reference point. While this compound itself is not Marfey's reagent, it shares the essential L-alaninamide structure. The N-aryl group in Marfey's reagent is a highly activated 5-fluoro-2,4-dinitrophenyl group, where the fluorine atom is readily displaced by the nucleophilic amine of the analyte. The structural similarity highlights the fundamental role of the L-alaninamide portion in creating separable diastereomers.

Researchers have developed numerous analogues of Marfey's reagent by replacing the L-alaninamide with other L- or D-amino acid amides to optimize separation for different analytes. This demonstrates the modularity and importance of the core amino acid amide structure in designing effective chiral derivatizing agents.

Table 1: Comparison of this compound and Marfey's Reagent

| Feature | This compound | Marfey's Reagent (FDAA) |

|---|---|---|

| Chiral Core | L-Alaninamide | L-Alaninamide |

| N-Aryl Group | 4-Methoxyphenyl | 5-Fluoro-2,4-dinitrophenyl |

| Primary Use | Chiral Building Block, Ligand Precursor | Chiral Derivatizing Agent |

| Reactivity | Stable amide, requires activation for further reaction. | Highly reactive fluoro-aryl group for nucleophilic substitution. |

Advanced Spectroscopic and Chromatographic Characterization of N 4 Methoxyphenyl L Alaninamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

One- and Two-Dimensional NMR for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The structural framework of N-(4-Methoxyphenyl)-L-alaninamide can be meticulously pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. For this compound, the aromatic protons of the 4-methoxyphenyl (B3050149) ring typically appear as two distinct doublets in the downfield region, a characteristic AA'BB' system. The methoxy (B1213986) group protons present as a sharp singlet, while the protons of the L-alanine moiety—the alpha-proton (α-H) and the methyl protons (CH₃)—exhibit a quartet and a doublet, respectively, due to spin-spin coupling. The amide proton (NH) usually appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include those for the carbonyl carbon of the amide, the carbons of the aromatic ring (with distinct signals for the methoxy-substituted carbon, the amide-substituted carbon, and the ortho and meta carbons), the methoxy carbon, and the alpha-carbon and methyl carbon of the L-alanine residue.

Two-Dimensional NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, a cross-peak between the α-H and the methyl protons of the alanine (B10760859) unit would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals for the methoxy group, the aromatic CHs, the α-carbon, and the methyl group of the alanine moiety based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the ipso-carbon of the aromatic ring. The methoxy protons would show a correlation to the methoxy-bearing aromatic carbon.

A representative, though not experimentally derived for this specific molecule, data table summarizing expected NMR assignments is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| NH | ~8.5 (br s) | - | α-H | C=O, C-ipso |

| Aromatic H (ortho to OCH₃) | ~6.8 (d) | ~114 | Aromatic H (meta to OCH₃) | C-ipso, C-meta, C-OCH₃ |

| Aromatic H (meta to OCH₃) | ~7.4 (d) | ~122 | Aromatic H (ortho to OCH₃) | C-ipso, C-ortho |

| OCH₃ | ~3.8 (s) | ~55 | - | C-OCH₃ |

| α-H | ~4.5 (q) | ~50 | CH₃, NH | C=O, CH₃, C-ipso |

| CH₃ | ~1.5 (d) | ~18 | α-H | C=O, α-C |

| C=O | - | ~172 | - | - |

| C-ipso | - | ~131 | - | - |

| C-OCH₃ | - | ~156 | - | - |

Applications in Stereochemical Assignment

The stereochemistry of the L-alanine moiety is a critical feature of this compound. While standard NMR techniques confirm the constitution of the molecule, advanced NMR methods, particularly those involving chiral derivatizing agents or chiral solvating agents, can be employed to confirm the enantiomeric purity. By introducing a chiral auxiliary, diastereomeric complexes are formed that exhibit distinct NMR signals for each enantiomer, allowing for their differentiation and quantification.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is crucial for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. For a related compound, N-(4-methoxyphenyl)pentanamide, the protonated molecule [M+H]⁺ was observed at an m/z of 208.1331, which corresponds to the calculated exact mass for its molecular formula C₁₂H₁₈NO₂⁺ (calculated 208.1337), confirming its elemental composition. nih.gov This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to yield several characteristic fragment ions.

A plausible fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of a protonated 4-methoxyaniline ion and an alaninoyl cation. Further fragmentation of these ions could also be observed. For instance, the alaninoyl cation could lose carbon monoxide to form an iminium ion. Analysis of these fragmentation pathways provides strong evidence for the proposed structure.

A hypothetical fragmentation data table is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 195.11 | 124.07 | C₃H₅NO | [H₂N-C₆H₄-OCH₃]⁺ |

| 195.11 | 72.04 | C₇H₇NO | [CH₃-CH=NH₂]⁺ |

| 124.07 | 109.05 | CH₃ | [H₂N-C₆H₄-O]⁺ |

| 124.07 | 96.06 | CO | [H₂N-C₅H₆]⁺ |

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This technique allows for the gentle transfer of intact molecular ions into the gas phase for mass analysis, minimizing fragmentation in the ion source and providing a clear determination of the molecular weight. Other ionization methods, such as Atmospheric Pressure Chemical Ionization (APCI), could also be employed, particularly for less polar analogs, but ESI is generally the method of choice for this type of compound.

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) for Chiral Amino Acid Analysis

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) has emerged as a powerful technique for the analysis of chiral molecules, including amino acid derivatives like this compound. nih.govnih.gov This method offers an additional dimension of separation based on the ion's size, shape, and charge, known as its collisional cross-section (CCS), complementing the mass-to-charge ratio (m/z) separation of mass spectrometry. nih.gov

In the context of chiral analysis, TIMS-MS can differentiate between enantiomers, which are non-superimposable mirror images of each other. This is often achieved by derivatizing the chiral analyte with a chiral reagent to form diastereomers. These diastereomers, having different three-dimensional structures, exhibit distinct CCS values, allowing for their separation in the TIMS cell. nih.gov The subsequent mass analysis provides their m/z ratios, enabling unambiguous identification.

The key advantages of using TIMS-MS for chiral amino acid analysis include:

Enhanced Specificity: The added dimension of ion mobility separation helps to resolve chiral compounds from isobaric and isomeric interferences. nih.gov

Improved Signal-to-Noise: By separating ions in time, TIMS can improve the signal-to-noise ratio, leading to better sensitivity.

Structural Information: The measured CCS values can provide insights into the gas-phase conformation of the ions.

While direct analysis of this compound using TIMS-MS would require specific method development, the principles of the technique demonstrate its high potential for resolving its enantiomeric form from its D-counterpart, providing crucial information for stereospecific synthesis and analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key functional groups and their expected IR absorption regions include:

N-H Stretching: The amide group (-CONH-) will show N-H stretching vibrations, typically in the range of 3500-3300 cm⁻¹. A primary amide, as in this case, would show two bands in this region. libretexts.org

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1680-1630 cm⁻¹.

C-H Stretching: The aromatic and aliphatic C-H bonds will have stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

O-CH₃ Group: The methoxy group (-OCH₃) will exhibit a characteristic C-H stretch between 2860-2800 cm⁻¹. semanticscholar.org

Aromatic C=C Bending: The benzene (B151609) ring will show characteristic C=C bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org

C-N Stretching: The amide C-N stretching vibration usually appears in the 1400-1000 cm⁻¹ region.

C-O Stretching: The ether C-O stretch from the methoxy group will also be present, typically in the 1300-1000 cm⁻¹ range. libretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3500-3300 |

| Amide | C=O Stretch | 1680-1630 |

| Aromatic | C-H Stretch | >3000 |

| Aliphatic | C-H Stretch | <3000 |

| Methoxy | C-H Stretch | 2860-2800 |

| Aromatic | C=C Bend | <1500 |

| Amide | C-N Stretch | 1400-1000 |

| Ether | C-O Stretch | 1300-1000 |

X-ray Diffraction (XRD) for Single-Crystal Structure Analysis

For this compound, a single-crystal XRD analysis would yield crucial structural data, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell are determined.

Bond Lengths and Angles: From the atomic coordinates, the exact distances between bonded atoms and the angles between bonds can be calculated with high precision.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, including details of hydrogen bonding and other non-covalent interactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, quantification, and purity assessment of pharmaceutical compounds, including this compound. almacgroup.comjneonatalsurg.com The development of a robust HPLC or UHPLC method is crucial for ensuring the quality and consistency of the compound.

Key aspects of method development include:

Column Selection: Reversed-phase columns (e.g., C18, C8) are commonly used for separating moderately polar compounds like this compound. The choice of stationary phase can significantly impact selectivity. chromatographyonline.com

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve the best separation of the main compound from any impurities. chromatographyonline.com

Detector Selection: A UV detector is commonly employed, with the detection wavelength chosen to maximize the analyte's absorbance. For this compound, the presence of the phenyl ring makes UV detection a suitable choice.

Validation: The developed method must be validated to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

The goal of method development is to achieve a separation where the peak corresponding to this compound is well-resolved from any potential impurities, such as starting materials, by-products, or degradation products.

For the analysis of this compound in complex mixtures, such as biological matrices or during process monitoring, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical solution. waters.comnih.gov

In an LC-MS/MS system, the HPLC or UHPLC separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer first ionizes the molecules and then selects the precursor ion corresponding to this compound. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. mdpi.com

The advantages of LC-MS/MS for the analysis of this compound include:

High Sensitivity: The ability to detect and quantify the compound at trace levels.

High Selectivity: The MRM transitions are unique to the target analyte, minimizing interference from the matrix. mdpi.com

Structural Confirmation: The fragmentation pattern can help to confirm the identity of the compound.

Versatility: The technique can be applied to a wide range of sample types. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the choice of ionization source (e.g., electrospray ionization - ESI) and the fragmentation conditions. waters.commdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is a driving force in modern synthetic organic chemistry. Future research concerning N-(4-Methoxyphenyl)-L-alaninamide will undoubtedly prioritize the development of more sustainable and efficient synthetic routes. This includes exploring enzymatic catalysis, which offers high selectivity under mild reaction conditions, and the use of greener solvents and renewable starting materials. The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents, aligning the synthesis of this important compound with the principles of environmental stewardship.

Advancements in Chiral Separation and Enantiospecific Detection Techniques

The biological and catalytic activity of this compound is intrinsically linked to its chirality. Therefore, advancements in the methods used to separate and detect its enantiomers are of paramount importance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are established techniques for chiral separations, often employing chiral stationary phases (CSPs). sigmaaldrich.comwvu.edu Future work will likely focus on the development of novel CSPs with enhanced selectivity and efficiency for alaninamide derivatives. mdpi.com

Capillary electrophoresis (CE) is another powerful technique for chiral analysis, offering high separation efficiency and rapid analysis times. nih.gov Emerging developments in CE, including the use of novel chiral selectors and microfluidics systems, are expected to provide even more sensitive and high-throughput methods for the enantiospecific detection of this compound. nih.gov Supercritical fluid chromatography (SFC) also presents a promising avenue for chiral separations, offering advantages in terms of speed and reduced solvent consumption. mdpi.com

Rational Design of New Alaninamide-Based Ligands for Enhanced Catalytic Performance

This compound serves as a valuable scaffold for the development of chiral ligands used in asymmetric catalysis. The future in this area lies in the rational design of new ligands with tailored electronic and steric properties to enhance catalytic activity, selectivity, and substrate scope. nih.gov This involves a deep understanding of the structure-activity relationships that govern the performance of these ligands.

Computational modeling and simulation will play a crucial role in this endeavor, allowing for the in-silico design and evaluation of new ligand architectures before their synthesis. nih.gov By systematically modifying the substituents on the aromatic ring and the amide nitrogen, researchers can fine-tune the ligand's properties to achieve optimal performance in specific catalytic transformations. This structure-based design approach promises to accelerate the discovery of next-generation catalysts for a wide range of chemical reactions. nih.gov

Deeper Exploration of Conformational Dynamics and Molecular Recognition Processes

The way in which this compound and its derivatives interact with other molecules is governed by the principles of molecular recognition. nih.gov A deeper understanding of the conformational dynamics and intermolecular forces that drive these interactions is essential for a variety of applications, from drug design to the development of new materials.

Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, will continue to provide valuable insights into the three-dimensional structures and conformational preferences of these molecules. nih.gov Computational methods, including molecular dynamics simulations, can complement these experimental techniques by providing a dynamic picture of molecular recognition events at the atomic level. mdpi.com This knowledge is fundamental for designing molecules with specific binding properties and for understanding their biological and chemical functions.